7-methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one
Overview
Description
7-methoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotransformation Studies
- Anticholinesterase Agents : The biotransformation of 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, an anticholinesterase agent, has been studied in laboratory rats. Identified metabolites include 9-amino-7-hydroxy-1,2,3,4-tetrahydroacridine and its conjugates, as well as other derivatives. Some of the drug was excreted unchanged (Patočka & Bielavský, 1991).
Antiproliferative and Antiparasitic Properties
- Leishmania infantum : 9-Chloro and 9-amino-2-methoxyacridines with different substituents at position 7 demonstrated strong in vitro antiparasitic properties against Leishmania infantum. These compounds, including their dimeric and tetrameric derivatives, showed potential as multitarget drugs affecting DNA synthesis and other biochemical pathways (Di Giorgio et al., 2003).
Antitumor Activity
- Cytotoxicity in Cancer Cell Lines : A series of benzo[a]pyrano[3,2-h]acridin-7-one analogues showed submicromolar cytotoxicity against murine leukemia and human epidermoid carcinoma cell lines. The cytotoxic activity was linked to the compounds' ability to form covalent adducts with purified DNA (Nguyen et al., 2006).
Photochemical Studies
- Photochemical Hydroxide Ion Release : Studies on the excited-state behavior of 9-methoxy-10-methyl-9-phenyl-9,10-dihydroacridine derivatives revealed a fast heterolytic cleavage in protic solvents, generating strong bases. This has implications for photochemical applications (Zhou et al., 2012).
Mechanism of Action
Target of Action
It’s structurally similar to tacrine, a known acetylcholinesterase (ache) inhibitor
Mode of Action
If it indeed targets AChE like tacrine, it would likely bind to the active site of the enzyme, inhibiting its ability to break down acetylcholine, a neurotransmitter. This would result in an increase in acetylcholine levels, enhancing cholinergic transmission .
Properties
IUPAC Name |
7-methoxy-2,3,4,10-tetrahydro-1H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8H,2-5H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKOPQZYTOAWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325128 | |
Record name | MLS003373807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-47-2 | |
Record name | MLS003373807 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003373807 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.